![molecular formula C13H16N2O3 B1420539 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid CAS No. 1177352-05-4](/img/structure/B1420539.png)
5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid
Overview
Description
The compound “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Scientific Research Applications
Antituberculosis Agent
Pyrazole derivatives have been found to exhibit antituberculosis activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of tuberculosis.
Antimicrobial Agent
Pyrazole derivatives also display antimicrobial properties . Therefore, “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in the research and development of new antimicrobial agents.
Antifungal Agent
The antifungal activity of pyrazole derivatives has been highlighted in various studies . This implies potential applications of our compound in the treatment of fungal infections.
Anti-inflammatory Agent
Pyrazole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could be used in the development of new anti-inflammatory drugs.
Anticancer Agent
Pyrazole derivatives have shown anticancer activity . This indicates that “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in cancer research and the development of new anticancer drugs.
Antidiabetic Agent
Pyrazole derivatives have been found to exhibit antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.
Antileishmanial Agent
Some pyrazole derivatives have shown potent antileishmanial activities . This suggests that our compound could potentially be used in the development of new drugs for the treatment of leishmaniasis.
Antimalarial Agent
Pyrazole-bearing compounds are known for their potent antimalarial activities . Therefore, “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in the research and development of new antimalarial agents.
Mechanism of Action
properties
IUPAC Name |
5-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-4-11-8(2)14-15(9(11)3)7-10-5-6-12(18-10)13(16)17/h5-6H,4,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUYGHOLQLWVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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